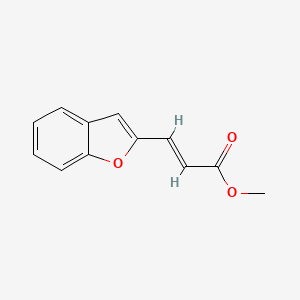

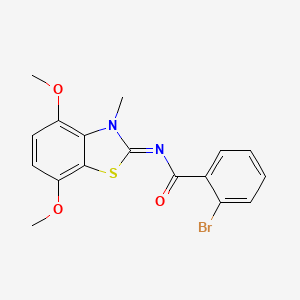

(2E)-methyl 3-(2-benzofuranyl)propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-methyl 3-(2-benzofuranyl)propenoate is a chemical compound that is commonly used in scientific research. This compound is also known as methyl o-benzofuranylacrylate and is a member of the acrylate family of compounds. The purpose of

Scientific Research Applications

Cytotoxic Properties

- A study by Banskota et al. (2000) identified novel benzofuran derivatives, including compounds related to (2E)-methyl 3-(2-benzofuranyl)propenoate, from Brazilian propolis. These compounds exhibited mild cytotoxicity toward liver-metastatic murine colon carcinoma and human fibrosarcoma cells, indicating potential applications in cancer research (Banskota et al., 2000).

- Hirota et al. (2000) isolated a benzopyran derivative from Brazilian propolis, which transformed under UV irradiation to a compound with approximately seven times stronger cytotoxicity against human lung carcinoma cells. This highlights the potential for using such compounds in developing treatments against specific cancer types (Hirota et al., 2000).

Fungicidal Applications

- Xie et al. (2015) synthesized novel oxime ether strobilurin derivatives containing substituted benzofurans. Many of these compounds showed significant fungicidal activities, particularly against Erysiphe graminis and Pyricularia oryzae, suggesting the potential of benzofuran derivatives in agricultural fungicides (Xie et al., 2015).

Applications in Organic Synthesis

- Časar et al. (2005) described the synthesis of polycyclic meridianin analogues using methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound structurally similar to (2E)-methyl 3-(2-benzofuranyl)propenoate. This study illustrates the role of such compounds in the synthesis of complex organic structures, useful in pharmaceutical and chemical research (Časar et al., 2005).

Synthesis of Benzofuran Derivatives

- Research by Mojumdar et al. (2009) involved the synthesis of [1]benzofuro[3,2-c]pyridine, which is closely related to (2E)-methyl 3-(2-benzofuranyl)propenoate. Their work provides insights into the methodologies for synthesizing complex benzofuran derivatives, which can be instrumental in pharmaceutical and material science (Mojumdar et al., 2009).

Potential in Alzheimer's Disease Treatment

- A study by Choi et al. (2004) on the synthesis of 2-(4-hydroxyphenyl)benzofurans showed potential applications in inhibiting β-amyloid aggregation. This is significant for Alzheimer's disease research, as β-amyloid aggregation is a key factor in the disease's progression (Choi et al., 2004).

properties

IUPAC Name |

methyl (E)-3-(1-benzofuran-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-8H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIWLZWROAICTP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-methyl 3-(2-benzofuranyl)propenoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2452196.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)

![N-[2-(1-Benzyl-1H-benzoimidazol-2-yl)-ethyl]-propionamide](/img/structure/B2452201.png)

![N-[1-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2452209.png)

![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)

![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)